

# DSR-141562: A Novel PDE1B Inhibitor for the Treatment of Schizophrenia

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Compound of Interest		
Compound Name:	DSR-141562	
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# An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and underlying mechanism of action of **DSR-141562**, a novel and selective phosphodiesterase 1B (PDE1B) inhibitor, in the context of schizophrenia research. **DSR-141562** has shown promise in addressing the positive, negative, and cognitive symptoms of schizophrenia in various animal models.

### Core Mechanism of Action: PDE1B Inhibition

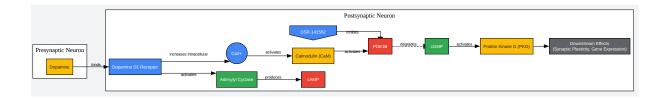
**DSR-141562** is an orally available and brain-penetrant small molecule that exhibits high selectivity for the phosphodiesterase (PDE) 1 family, with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain.[1] Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE1B is a dual-substrate PDE, but has a higher affinity for cGMP.[2]

The therapeutic hypothesis for **DSR-141562** in schizophrenia is centered on its ability to modulate dopaminergic and glutamatergic signaling pathways through the elevation of intracellular cGMP levels.[1] In neuronal cells, the activation of dopamine D1 receptors stimulates adenylyl cyclase and increases cAMP levels, but also leads to an increase in intracellular calcium (Ca2+). This influx of Ca2+ activates calmodulin (CaM), which in turn



stimulates PDE1B activity, leading to the breakdown of cGMP. By inhibiting PDE1B, **DSR-141562** prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels are thought to play a crucial role in synaptic plasticity and neuronal function, potentially counteracting the dysregulated signaling observed in schizophrenia.

Oral administration of **DSR-141562** has been shown to elevate cGMP concentrations in the brains of mice and in the cerebrospinal fluid of monkeys, indicating its ability to engage the target in a dose-dependent manner.[1]



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**Caption:** Proposed signaling pathway of **DSR-141562** action.

## Preclinical Efficacy in Schizophrenia Models

**DSR-141562** has demonstrated efficacy in rodent and primate models that recapitulate the positive, negative, and cognitive symptoms of schizophrenia.

## **Positive Symptoms**



Experimenta I Model	Animal Model	Treatment	Dosage	Outcome	Citation
Methampheta mine-induced locomotor hyperactivity	Rat	DSR-141562	3-30 mg/kg (oral)	Potent inhibition of hyperactivity	[1]

**Negative Symptoms** 

Experime ntal Model	Animal Model	Inducing Agent	Treatment	Dosage	Outcome	Citation
Social interaction deficit	Mouse	Phencyclidi ne (PCP)	DSR- 141562	0.3-3 mg/kg (oral)	Reversal of social interaction deficits	[1]

**Cognitive Symptoms** 

Experime ntal Model	Animal Model	Inducing Agent	Treatment	Dosage	Outcome	Citation
Novel object recognition deficit	Rat	Phencyclidi ne (PCP)	DSR- 141562	0.3-3 mg/kg (oral)	Reversal of recognition deficits	[1]
Object retrieval with detour task	Common Marmoset	-	DSR- 141562	3 and 30 mg/kg (oral)	Improved performanc e in the task	[1]

# Experimental Protocols Methamphetamine-Induced Locomotor Hyperactivity (Rat Model)

• Animals: Male Sprague-Dawley rats.

#### Foundational & Exploratory



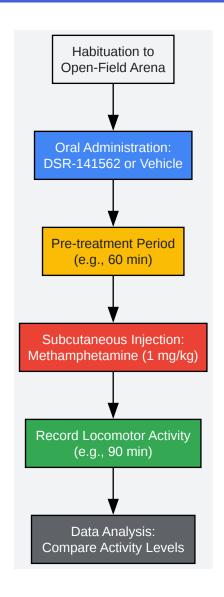


 Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

#### Procedure:

- Rats are habituated to the testing environment (e.g., open-field arenas) for a designated period.
- DSR-141562 or vehicle is administered orally at doses ranging from 3-30 mg/kg.
- After a pre-treatment period (e.g., 60 minutes), methamphetamine (e.g., 1 mg/kg) is administered subcutaneously to induce hyperactivity.
- Locomotor activity is then recorded for a specified duration (e.g., 90 minutes) using an automated activity monitoring system that tracks parameters such as distance traveled, rearing, and stereotyped movements.
- Data Analysis: The total distance traveled or other activity counts are compared between the DSR-141562-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).





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**Caption:** Workflow for the methamphetamine-induced hyperactivity model.

## **PCP-Induced Social Interaction Deficit (Mouse Model)**

- Animals: Male ICR mice.
- Housing: Paired housing in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Procedure:
  - To induce a social interaction deficit, mice are repeatedly treated with phencyclidine (PCP)
     (e.g., 10 mg/kg, once daily for 7 days).



- Following a washout period, the social interaction test is conducted. The test arena is novel to both mice.
- A test mouse is paired with an unfamiliar partner mouse of the same sex.
- **DSR-141562** or vehicle is administered orally (0.3-3 mg/kg) prior to the test.
- The duration of active social behaviors (e.g., sniffing, grooming, following) is recorded for a set period (e.g., 10 minutes).
- Data Analysis: The total time spent in social interaction is compared between the DSR-141562-treated groups and the vehicle-treated, PCP-exposed control group.

# PCP-Induced Novel Object Recognition Deficit (Rat Model)

- Animals: Male Wistar rats.
- Housing: Individual housing in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Procedure:
  - Cognitive deficits are induced by repeated administration of PCP (e.g., 2 mg/kg, twice daily for 7 days).
  - The novel object recognition test is conducted after a washout period. The test consists of three phases: habituation, training (familiarization), and testing.
  - Habituation: Rats are allowed to freely explore an empty open-field arena.
  - Training: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration.
  - Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.



- DSR-141562 or vehicle is administered orally (0.3-3 mg/kg) before the training phase.
- Data Analysis: A discrimination index is calculated (time exploring novel object time exploring familiar object) / (total exploration time). This index is compared across treatment groups.

#### **Conclusion and Future Directions**

The preclinical data for **DSR-141562** strongly suggest its potential as a novel therapeutic agent for schizophrenia, with a mechanism of action that is distinct from current antipsychotic medications. Its ability to target PDE1B and enhance cGMP signaling provides a promising avenue for addressing the complex symptomatology of schizophrenia, including the difficult-to-treat negative and cognitive domains. Further clinical investigation is warranted to establish the safety and efficacy of **DSR-141562** in patients with schizophrenia. The elevation of cGMP in the cerebrospinal fluid could also serve as a valuable translational biomarker in future clinical trials.[1]

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#### References

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- 2. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses PMC [pmc.ncbi.nlm.nih.gov]
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